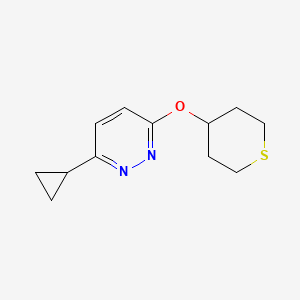

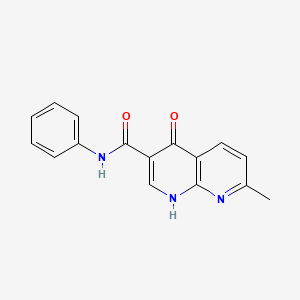

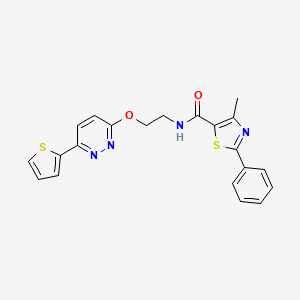

![molecular formula C12H16N4O2S B2522145 2-[(6-甲基-5-氧代-4,5-二氢-1,2,4-三嗪-3-基)硫代]-N,N-二(丙-2-烯-1-基)乙酰胺 CAS No. 955296-57-8](/img/structure/B2522145.png)

2-[(6-甲基-5-氧代-4,5-二氢-1,2,4-三嗪-3-基)硫代]-N,N-二(丙-2-烯-1-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N,N-di(prop-2-en-1-yl)acetamide is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The triazine core is known for its various biological activities, and its derivatives are often explored for potential pharmacological applications. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities of similar triazine derivatives can offer insights into its possible characteristics and uses.

Synthesis Analysis

The synthesis of triazine derivatives typically involves the formation of the triazine ring followed by various functionalization steps. In the first paper, 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives were synthesized and structurally confirmed using techniques such as 1H NMR, IR, and elemental analysis . While the exact synthesis route for the compound is not provided, similar methodologies could be applied for its synthesis, with adjustments to the starting materials and reaction conditions to incorporate the specific substituents.

Molecular Structure Analysis

Triazine derivatives often exhibit interesting structural features due to their heterocyclic nature. The second paper discusses the crystal structures of related compounds, where the molecules display a folded conformation around the methylene carbon atom of the thioacetamide bridge . This conformation is stabilized by intramolecular hydrogen bonding. For the compound , a similar folded conformation could be expected, potentially influencing its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of triazine derivatives can be influenced by the substituents attached to the triazine ring. The papers provided do not detail specific chemical reactions for the compound , but the antiviral activity of similar compounds suggests that they may interact with biological macromolecules, possibly through reactions such as hydrogen bonding or covalent modifications . The presence of the acetamide group could also be a site for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are determined by their molecular structure. The third paper uses vibrational spectroscopy and computational methods to characterize the properties of a similar compound . The study reveals the impact of rehybridization and hyperconjugation on the molecule's stability and provides insights into the intermolecular interactions within the crystal structure. For the compound , similar techniques could be used to analyze its physical and chemical properties, including stability, solubility, and potential for intermolecular interactions.

Relevant Case Studies

The antiviral activities of triazine derivatives make them subjects of interest in pharmacological research. The first paper reports that some of the synthesized triazine derivatives have the potential to reduce viral replication in human adenovirus type 5 and ECHO-9 virus . Although the compound is not directly studied, its structural similarity to the compounds tested suggests that it may also possess antiviral properties, warranting further investigation.

科学研究应用

合成和抗病毒活性

与 2-[(6-甲基-5-氧代-4,5-二氢-1,2,4-三嗪-3-基)硫代]-N,N-二(丙-2-烯-1-基)乙酰胺 密切相关的衍生物的研究表明其在抗病毒应用中具有潜力。例如,已合成衍生物以评估对人腺病毒和 ECHO-9 病毒的抗病毒和杀病毒活性,结果表明一些化合物显着降低了病毒复制(Wujec 等,2011)。

晶体结构和分子相互作用

结构上与目标化学物质相似的化合物的晶体结构已经阐明,提供了对其折叠构象和分子内氢键的见解。此类研究有助于理解这些化合物如何在分子水平上相互作用,这对靶向治疗剂的设计至关重要(Subasri 等,2016)。

抗菌活性

另一个应用领域涉及合成衍生物以评估抗菌特性。例如,一系列化合物对包括金黄色葡萄球菌和大肠杆菌在内的各种病原体表现出有希望的体外抗菌活性,以及对白色念珠菌的抗真菌活性(Baviskar 等,2013)。

作用机制

属性

IUPAC Name |

2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N,N-bis(prop-2-enyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2S/c1-4-6-16(7-5-2)10(17)8-19-12-13-11(18)9(3)14-15-12/h4-5H,1-2,6-8H2,3H3,(H,13,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOACXSIYRAOTOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(NC1=O)SCC(=O)N(CC=C)CC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

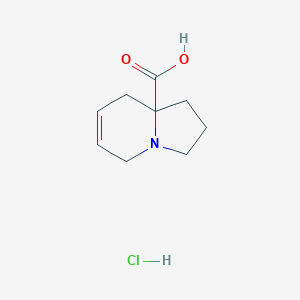

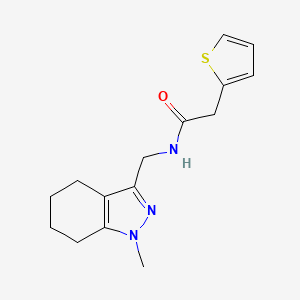

![methyl 6-ethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2522065.png)

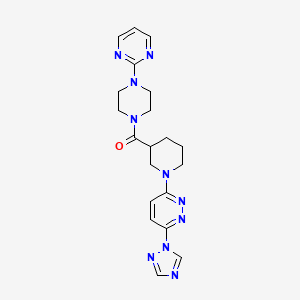

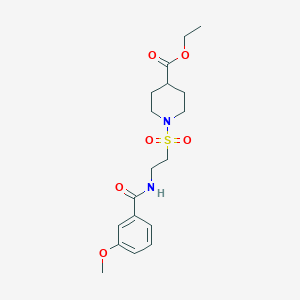

![(2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-methylpentanoic acid](/img/structure/B2522081.png)

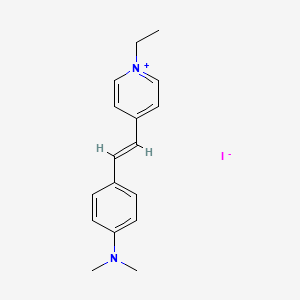

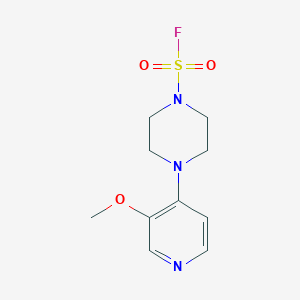

![2-[(3-chlorophenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2522084.png)